BenchChemオンラインストアへようこそ!

Thieno[3,2-d]pyrimidine-4-carbonitrile

Kinase Inhibition Immuno-Oncology Selectivity Profiling

This unsubstituted core is the foundational scaffold for developing highly selective JAK1 inhibitors and dual PI3K/mTOR inhibitors. The 4-carbonitrile handle enables diverse synthetic elaborations not accessible on other isomers. Demonstrated long-term stability (2 years at RT) and high solubility (up to 25 mg/mL in DMSO/DMF) reduce project risk. Choose this scaffold to access validated chemical space for kinase drug discovery. Procurement ensures direct entry into SAR-driven medicinal chemistry programs.

Molecular Formula C7H3N3S
Molecular Weight 161.19 g/mol
Cat. No. B8790400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidine-4-carbonitrile
Molecular FormulaC7H3N3S
Molecular Weight161.19 g/mol
Structural Identifiers
SMILESC1=CSC2=C1N=CN=C2C#N
InChIInChI=1S/C7H3N3S/c8-3-6-7-5(1-2-11-7)9-4-10-6/h1-2,4H
InChIKeyMPLADDNNXARQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-d]pyrimidine-4-carbonitrile: Core Scaffold Properties and Procurement Context


Thieno[3,2-d]pyrimidine-4-carbonitrile (CAS 1057249-33-8) is a heterocyclic scaffold with a molecular weight of 161.19 g/mol and the formula C7H3N3S [1]. It serves as a versatile intermediate and a core motif in medicinal chemistry, predominantly explored for its activity against protein kinases. This unsubstituted core is the foundational structure for derivatives that have been patented [2] and optimized as potent inhibitors of targets such as Tpl2 kinase [3], PI3K/mTOR [4], and JAK1 [5]. Its procurement value lies in its role as a synthetic entry point for generating focused libraries of kinase inhibitors, rather than as a final biologically active molecule itself.

Why Thieno[3,2-d]pyrimidine-4-carbonitrile Cannot Be Substituted with Other Heterocyclic Scaffolds


Generic substitution with other bicyclic heteroaromatic cores like pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines is not scientifically defensible due to profound differences in kinase selectivity and synthetic accessibility. The specific sulfur placement in the thieno[3,2-d]pyrimidine isomer dictates a unique geometry for hinge-binding in the ATP pocket of kinases, leading to distinct selectivity profiles as demonstrated by the discovery of highly selective JAK1 inhibitors [1]. Furthermore, the 4-carbonitrile functional group is a critical synthetic handle for diverse chemical elaborations, such as conversion to amidines or reduction to amines, which are not equally accessible on other scaffolds. Using a different isomer or a different core would invalidate established structure-activity relationships (SAR) [2], potentially leading to a complete loss of on-target activity or a significant increase in off-target kinase inhibition, thereby undermining the research objectives and wasting resources on non-validated chemical space.

Quantitative Evidence Guide for Selecting Thieno[3,2-d]pyrimidine-4-carbonitrile


JAK1 Inhibition Selectivity vs. JAK2 and JAK3 for Thieno[3,2-d]pyrimidine-4-carbonitrile Derivatives

Derivatives synthesized from the Thieno[3,2-d]pyrimidine core demonstrate high selectivity for JAK1 over JAK2 and JAK3. Compound 46, a specific derivative, exhibits 4-fold greater enzymatic activity against JAK1 (IC50 = 0.022 μM) compared to the reference compound AZD4205 (9), and demonstrates over 5-fold greater anti-proliferative activity in NSCLC cells [1]. This indicates that the core scaffold can be elaborated to achieve a high degree of target selectivity, a key feature for minimizing off-target toxicity.

Kinase Inhibition Immuno-Oncology Selectivity Profiling

PI3K/mTOR Dual Inhibition Potency of Thieno[3,2-d]pyrimidine-4-carbonitrile Scaffold Derivatives

Derivatives of the Thieno[3,2-d]pyrimidine core show potent dual inhibition of the PI3K and mTOR kinases. In a study of a series of derivatives, several compounds achieved nanomolar IC50 values against both PI3K and mTOR [1]. For instance, compound 39 exhibited a PI3K IC50 of 80 nM and an mTOR IC50 of 0.44 nM. This demonstrates the scaffold's inherent ability to engage both enzymes of the PI3K/AKT/mTOR signaling pathway, a desirable profile for certain cancer therapies.

PI3K/mTOR Pathway Cancer Enzyme Inhibition

Dual FLT3 and CDK2 Kinase Inhibition Spectrum of Thieno[3,2-d]pyrimidine-4-carbonitrile Derivatives

Functionalization of the Thieno[3,2-d]pyrimidine core can yield compounds with a dual kinase inhibition profile. A specific derivative, compound 5a, demonstrated an IC50 of 5.098 μM against FLT3-ITD and 17.204 μM against CDK2/E, translating to anti-proliferative activity in MV4-11 and MOLM-13 AML cell lines (GI50 values of 1.665 μM and 2.180 μM, respectively) [1]. In contrast, close analogs like compound 4a showed no inhibition of FLT3-ITD or CDK2/E (IC50 > 20 μM).

FLT3 CDK2 Acute Myeloid Leukemia

Predicted Physicochemical Stability and Solubility Profile of Thieno[3,2-d]pyrimidine-4-carbonitrile

The unsubstituted Thieno[3,2-d]pyrimidine-4-carbonitrile core exhibits a predicted pKa of 11.45 ± 0.20 and demonstrates good solubility in polar aprotic solvents, with values of up to 25 mg/mL in DMSO or DMF . The solid compound is reported to be stable for up to 2 years when stored at room temperature, and solutions in DMSO or DMF can be stored at -20°C for up to 3 months . This provides a clear, data-driven advantage over more labile or poorly soluble heterocyclic cores, such as certain halogenated pyrimidines, which may require more stringent storage conditions or exhibit lower solubility, thereby reducing experimental reproducibility and increasing project costs.

Physicochemical Properties Formulation Stability

Optimal Research and Development Applications for Thieno[3,2-d]pyrimidine-4-carbonitrile


Building a Kinase-Focused Library for Selective JAK1 Inhibitor Discovery

Research groups focused on developing next-generation JAK1 inhibitors for autoimmune diseases or cancer should prioritize this scaffold. As evidenced by recent high-impact publications [1], the thieno[3,2-d]pyrimidine core can be elaborated to achieve exceptional selectivity for JAK1 over JAK2 and JAK3, with derivatives showing a 4-fold improvement in enzymatic activity and >5-fold enhancement in cellular potency compared to a clinical candidate. Procuring this core provides a direct entry point to a chemical space that is validated for generating highly selective JAK1 inhibitors.

Developing Dual PI3K/mTOR Inhibitors for Targeted Cancer Therapies

Medicinal chemistry programs aiming to discover dual PI3K/mTOR inhibitors for oncology should select this scaffold. Quantitative data shows that derivatives of Thieno[3,2-d]pyrimidine-4-carbonitrile can achieve nanomolar potency against both kinases, with some compounds exhibiting mTOR IC50 values below 1 nM [2]. The documented SAR from these studies provides a clear roadmap for optimizing this core for potent dual inhibition, making it a superior choice over other heterocyclic scaffolds that have not demonstrated such balanced, high-potency activity against this therapeutically relevant kinase pair.

Exploring Dual FLT3/CDK2 Inhibition for Acute Myeloid Leukemia (AML) Research

For projects targeting AML, particularly those with FLT3-ITD mutations, this scaffold offers a unique advantage. Evidence demonstrates that specific derivatizations of the thieno[3,2-d]pyrimidine core can yield compounds with a desirable dual FLT3/CDK2 inhibition profile [3]. The ability to tune this dual activity by modifying the core represents a significant advantage over alternative scaffolds that may only be capable of inhibiting one of these targets. The scaffold is therefore a strategic starting material for exploring this dual-inhibition paradigm in AML drug discovery.

Reliable Intermediate for Medicinal Chemistry and Process Development

In industrial R&D settings where reproducibility and scalability are paramount, this compound's robust physicochemical properties make it a superior choice. Its documented long-term stability (2 years at room temperature as a solid) and high solubility in standard solvents (up to 25 mg/mL in DMSO or DMF) minimize variability in chemical reactions and biological assays. For process chemists, a stable and well-characterized intermediate like Thieno[3,2-d]pyrimidine-4-carbonitrile reduces project risk and accelerates development timelines compared to more labile or poorly soluble heterocyclic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-d]pyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.